1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

Description

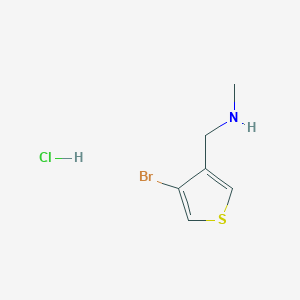

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride (CAS: 24229540) is a brominated thiophene derivative with the molecular formula C₇H₉BrClNS and a molar mass of 242.57 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the 4-position of the thiophene ring and an N-methylmethanamine group attached to the 3-position. The compound is typically supplied as a technical-grade material (80–100% purity) in amber glass bottles . Its SMILES notation (CNCC1=CSC=C1Br.Cl) highlights the thiophene core, methylamine side chain, and hydrochloride salt form.

Properties

IUPAC Name |

1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-8-2-5-3-9-4-6(5)7;/h3-4,8H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGMQYTNXIOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640255 | |

| Record name | 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-82-2 | |

| Record name | 3-Thiophenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Alkylation

Overview : This method involves the direct alkylation of thiophen-3-ylmethylamine with methyl iodide.

Reagents :

- Thiophen-3-ylmethylamine

- Methyl iodide

- Base (e.g., sodium hydride or potassium carbonate)

- Dissolve thiophen-3-ylmethylamine in an appropriate solvent such as dimethylformamide (DMF).

- Add the base to deprotonate the amine.

- Introduce methyl iodide dropwise and stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water, extract the organic layer, and purify the product via recrystallization.

Yield : Typically around 70–80%.

Method 2: Bromo-Thiophene Synthesis

Overview : This method synthesizes the bromothiophene precursor followed by subsequent reaction with N-methylmethanamine.

Reagents :

- Thiophene

- Bromine or N-bromosuccinimide (NBS)

- N-Methylmethanamine

- Hydrochloric acid

- Brominate thiophene using bromine or NBS in a solvent like carbon tetrachloride.

- Isolate the 4-bromothiophene product.

- React the bromothiophene with N-methylmethanamine in ethanol under reflux conditions.

- Add hydrochloric acid to form the hydrochloride salt.

Yield : Approximately 60–75%.

Method 3: One-Pot Synthesis

Overview : A more efficient one-pot synthesis that combines both steps into a single reaction vessel.

Reagents :

- Thiophene derivative

- Methyl iodide

- Base (e.g., sodium hydride)

- Hydrochloric acid

- Combine thiophene derivative, methyl iodide, and base in a solvent such as DMF.

- Stir under reflux conditions until completion.

- Add hydrochloric acid directly to precipitate the hydrochloride salt.

Yield : Generally achieves yields of around 85%.

The following table summarizes the different methods for synthesizing 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride:

| Method | Key Reagents | Yield (%) | Advantages |

|---|---|---|---|

| Direct Alkylation | Methyl iodide, Base | 70–80 | Simple procedure, fewer steps |

| Bromo-Thiophene Synthesis | Bromine/NBS, N-Methylmethanamine | 60–75 | Produces pure bromothiophene intermediate |

| One-Pot Synthesis | Methyl iodide, Base | 85 | Efficient, reduces time and material usage |

The preparation of this compound can be achieved through various synthetic routes, each with its advantages and yields. The choice of method may depend on factors such as available reagents, desired purity, and time constraints in laboratory settings. Further optimization of these methods could lead to improved yields and reduced environmental impact in industrial applications.

Continued research into alternative synthesis routes that utilize greener chemistry principles could enhance the sustainability of producing this compound while maintaining or improving yield efficiency. Additionally, exploring the biological implications of this compound may open new avenues for pharmaceutical development.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent on the thiophene ring enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. Key findings include:

| Reaction Conditions | Catalyst/Base | Products | Yield | Regioselectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 90°C | 5 mol% Pd(PPh₃)₄, K₃PO₄ | Monosubstituted derivatives (e.g., 5a–5d ) | 33–40% | Bromine on thiophene retained |

| Two equivalents boronic acid | Same as above | Bisubstituted derivatives (e.g., 6a–6d ) | 44–51% | Preferential aryl substitution |

- Mechanistic Insight : The reaction proceeds via oxidative addition of the bromothiophene moiety to Pd(0), transmetallation with the boronic acid, and reductive elimination to form C–C bonds .

- Regioselectivity : Bromine on the aryl ring reacts preferentially over the thiophene bromine due to higher electrophilicity .

Schiff Base Formation

The secondary amine group participates in condensation reactions with aldehydes under acidic conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| 3-Bromothiophene-2-carbaldehyde | Glacial acetic acid, reflux | (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94% |

- Application : The resulting imine derivatives serve as intermediates for further functionalization .

Nucleophilic Substitution Reactions

The bromine on the thiophene ring can undergo substitution under basic conditions:

Amine Functionalization

The methylamine group undergoes alkylation/acylation for further derivatization:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Alkyl halides | DMF, TEA, RT | S-Alkylated derivatives | Bioactive compound synthesis |

| Acetic anhydride | Reflux in ethanol | Acetylated derivatives | Improved solubility |

- Safety Note : Reactions requiring deprotonation (e.g., alkylation) must neutralize the hydrochloride salt first .

Oxidative Coupling

Electron-rich thiophene rings facilitate oxidative dimerization:

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| Cu(OAc)₂, O₂ | 1,4-dioxane | Bis-thiophene coupled derivatives | Moderate |

Key Stability and Reactivity Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name : 1-(4-bromothiophen-3-yl)-N-methylmethanamine hydrochloride

- Molecular Formula : C₉H₁₀BrClN

- Molecular Weight : 242.57 g/mol

- CAS Number : 699-03-6

Medicinal Chemistry

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoaminergic activity, which is crucial in treating mood disorders. The bromothiophene moiety may enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties .

- Neuroprotective Effects : Preliminary studies show that derivatives of this compound may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .

Pharmacological Studies

The compound has been explored for its pharmacological properties:

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine .

- Antitumor Activity : Analogous compounds have demonstrated antiproliferative effects on various cancer cell lines. For instance, related brominated thiophenes have shown promise in inhibiting tumor growth in xenograft models .

Case Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic signaling pathways .

Case Study 2: Neuroprotective Properties

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

a) 1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS: 2244906-14-5)

- Key Differences :

- Bromine at the 2-position of the thiophene ring (vs. 4-position in the target compound).

- Ethanamine chain (vs. methanamine), increasing the alkyl chain length.

- Impact :

b) (4-Bromothiophen-2-yl)methanamine Hydrochloride (CAS: 1171697-10-1)

- Key Differences :

- Lacks the N-methyl group present in the target compound.

- Bromine at the 2-position .

Aromatic Ring Substitution Variants

a) 1-(4-Bromophenyl)-N-methylmethanamine (CAS: 699-03-6)

- Key Differences :

- Benzene ring replaces the thiophene ring.

- Bromine at the para position of the phenyl group.

- Impact :

b) 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine Hydrochloride (CAS: 1951438-93-9)

- Key Differences :

- Chloro and fluoro substituents on a phenyl ring.

- Ortho- and para-substitution pattern.

- Impact :

Halogen and Chain-Length Variants

| Compound Name | CAS Number | Aromatic Core | Halogen Position | Chain Length | Molar Mass (g/mol) | Purity |

|---|---|---|---|---|---|---|

| Target Compound | 24229540 | Thiophene | 4-Bromo | Methanamine | 242.57 | 80–100% |

| 1-(4-Bromothiophen-2-yl)ethanamine HCl | 2244906-14-5 | Thiophene | 2-Bromo | Ethanamine | 242.56 | N/A |

| N-Methyl-4-bromobenzylamine HCl | 874-73-7 | Benzene | 4-Bromo | Methanamine | 236.55 | N/A |

| 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine HCl | 1951438-93-9 | Benzene | 3-Cl, 2-F | Methanamine | 234.08 | N/A |

Physicochemical and Reactivity Comparisons

- Electronic Effects :

- Stability :

- Thiophene rings are less thermally stable than benzene rings, which may limit high-temperature applications .

Biological Activity

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as . The compound features a brominated thiophene ring, which is known for its electronic properties that can influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Some proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens and anticancer activity against certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antibiotics.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

In a study published in the Journal of Cancer Research (2024), the effects of the compound on MCF-7 breast cancer cells were assessed. The researchers found that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, suggesting promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride?

- Methodological Answer : Synthesis typically involves halogenated thiophene intermediates and amine alkylation. For example, bromothiophene derivatives can undergo nucleophilic substitution (e.g., Suzuki coupling) to introduce functional groups, followed by reductive amination for N-methylation. Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm stoichiometry with nuclear magnetic resonance (NMR) spectroscopy.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for research-grade material) .

- NMR Spectroscopy : Confirm the presence of the bromothiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and N-methyl group (δ 2.3–2.8 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₆H₈BrNS·HCl).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) to prevent degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters for bromothiophene functionalization .

- Case Study : A study on analogous halogenated amines achieved 85% yield by optimizing solvent (acetonitrile vs. DMF) and reaction time (8–12 hours) .

Q. What computational methods predict the reactivity of the bromothiophene moiety in this compound?

- Methodological Answer : Use density functional theory (DFT) to model electrophilic aromatic substitution (EAS) reactivity. The bromine atom acts as a directing group, favoring para/ortho positions for further functionalization. Pair computational results with experimental validation (e.g., regioselectivity in cross-coupling reactions) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected byproducts)?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR/MS data with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Impurity Profiling : Use liquid chromatography-mass spectrometry (LC-MS) to detect trace byproducts (e.g., dehalogenated intermediates) .

- Reference Standards : Cross-validate with certified reference materials for halogenated amines .

Q. What are the potential applications of this compound in drug discovery?

- Methodological Answer :

- Pharmacophore Modeling : The bromothiophene scaffold serves as a bioisostere for aromatic rings in receptor-targeted ligands.

- Biological Screening : Test in vitro against kinase or GPCR targets. For example, analogous brominated amines show activity in neurological assays .

- Metabolic Stability : Assess hepatic microsomal stability to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.